1-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one
Description
1-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked 3,3-dimethylbutan-2-one moiety at position 2. Its linear formula is C₂₁H₂₄N₄O₂S, and it has been cataloged under commercial databases (e.g., AldrichCPR Product No. L242942) .
Properties
CAS No. |
477329-48-9 |
|---|---|
Molecular Formula |
C21H24N4O2S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C21H24N4O2S/c1-5-27-17-10-8-16(9-11-17)25-19(15-7-6-12-22-13-15)23-24-20(25)28-14-18(26)21(2,3)4/h6-13H,5,14H2,1-4H3 |
InChI Key |
YRZIOTDBIZCXCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C(C)(C)C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Isothiocyanate Condensation
Adapted from WO2002066447A1, the triazole-thione intermediate is formed by reacting 4-ethoxyphenylhydrazine with pyridin-3-yl isothiocyanate. Key steps include:
-
Hydrazine-isothiocyanate adduct formation :
Conducted in dry tetrahydrofuran (THF) at 65°C for 2 hours. -
Cyclization with carbon disulfide :
The intermediate is treated with CS in dimethylacetamide (DMA) at 130°C for 4 hours, inducing cyclization to form 4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3(2H)-thione.
Optimization Notes :
Oxidative Cyclization of Hydrazones
As reported by Zheng et al., selenium dioxide (SeO)-mediated oxidative cyclization offers a metal-free alternative:
-
Hydrazone preparation :
-
SeO-promoted cyclization :
Yields reach 79–98% with electron-deficient hydrazones.
Sulfur Functionalization at Position 3
The thione group at position 3 is alkylated with 3,3-dimethyl-2-bromobutan-2-one to install the sulfanyl-butanone moiety:
Nucleophilic Thiolate Alkylation
-
Thione activation :
Treat triazole-thione with NaH in THF to generate thiolate anion. -
Alkylation :
Reaction completes within 2 hours, yielding 85–92% after silica gel chromatography.
Critical Parameters :
-
Excess alkylating agent (1.5 equiv) ensures complete conversion.
-
Low temperatures minimize side reactions (e.g., disulfide formation).
Comparative Analysis of Synthetic Routes
Advantages of Hydrazine-isothiocyanate Route :
-
Scalable to multi-gram quantities (patent data supports 25–100 g batches).
-
Compatibility with diverse aryl and heteroaryl substituents.
Limitations :
-
Requires strict anhydrous conditions.
-
CS handling necessitates specialized safety protocols.
Mechanistic Insights
Triazole Formation Mechanism
The hydrazine-isothiocyanate route proceeds via:
Alkylation Mechanism
-
Thiolate generation : Deprotonation of triazole-thione (pKa ~8.5) forms a potent nucleophile.
-
S_\text{N2 displacement : Bromobutanone’s electrophilic carbon undergoes substitution, yielding the sulfanyl linkage.
Scalability and Industrial Considerations
-
Batch size : Patent methods demonstrate 100 g-scale synthesis with consistent purity (98%).
-
Cost drivers : Pyridin-3-yl isothiocyanate (≈$320/mol) and SeO (≈$450/kg) impact economic feasibility.
-
Green chemistry potential : PEG-400 as a solvent (Frontiers method ) reduces environmental footprint but requires yield optimization.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
1. Antifungal and Antibacterial Activities
1-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one exhibits potent antifungal and antibacterial properties. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungi. This mechanism makes them effective against various fungal infections. Moreover, studies indicate that triazole compounds can also exhibit significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Recent research has suggested that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of specific substituents on the triazole ring can enhance these effects. For instance, compounds with electron-withdrawing groups have shown improved activity against various cancer cell lines .
3. Neuroprotective Effects
The neuroprotective potential of triazole compounds is another area of interest. Some studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Industrial Applications
Beyond medicinal uses, triazole compounds like this compound have potential applications in:
- Agricultural Chemistry : As fungicides or herbicides due to their antifungal properties.
- Material Science : In the development of polymers and as corrosion inhibitors.
- Biotechnology : As components in biosensors or drug delivery systems due to their bioactivity .
Case Studies
Several studies have documented the efficacy of triazole derivatives in various applications:
- A study demonstrated that a related triazole compound exhibited significant antibacterial activity with a minimum inhibitory concentration comparable to established antibiotics .
- Another research highlighted the anticancer effects of triazoles in vitro and in vivo models, showing promise for further development as therapeutic agents against specific cancer types .
Mechanism of Action
The mechanism of action of 1-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Position 4 : The 4-ethoxyphenyl group in the target compound contrasts with allyl (in ) or chlorophenyl (in ). Ethoxy’s electron-donating nature may enhance metabolic stability compared to chloro or methoxy groups .
- Position 5 : Pyridin-3-yl (target) vs. pyridin-4-yl () alters electronic distribution; pyridin-3-yl’s asymmetric nitrogen positioning may influence binding specificity.
Yield Comparison :
- Similar S-alkylation reactions (e.g., ) achieve 60–75% yields, suggesting the target compound’s synthesis is feasible but may require optimization for sterically hindered ketones.
Critical Analysis of Research Tools
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) and ORTEP-3 are widely used for structural validation of triazole derivatives. The target compound’s crystal structure (if resolved) would benefit from these tools.
- Bioactivity Assays : Antifungal testing protocols from (agar dilution method) and antiviral assays from (leaf-disk method) provide frameworks for evaluating the target compound.
Biological Activity
The compound 1-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a triazole derivative that has garnered attention due to its potential biological activities. Its structure incorporates a triazole ring, which is known for various pharmacological properties, including antifungal, antibacterial, and anticancer activities.
The compound has the following chemical characteristics:
- Molecular Formula : C17H18N6O2S
- Molecular Weight : 370.43 g/mol
- CAS Number : 893727-39-4
Biological Activity Overview
-
Anticancer Activity
- Triazole derivatives have shown significant anticancer properties. Research indicates that compounds similar to the target compound exhibit moderate to strong cytotoxic effects against various cancer cell lines. For instance, a study reported that triazole-based compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
- The mechanism of action often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways such as PI3K/Akt and ERK1/2 pathways .
-
Antiviral Properties
- Heterocyclic compounds, including triazoles, have been investigated for their antiviral activities. Some studies have shown that similar triazole derivatives can inhibit viral replication in cell lines infected with viruses such as HSV and HCV. For example, certain triazoles demonstrated an ability to reduce viral loads significantly in vitro .
-
Antifungal Activity
- Triazole compounds are widely recognized for their antifungal properties. They function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This class of compounds has been utilized in treating various fungal infections effectively.
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives:
| Study Reference | Biological Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Anticancer | HCT116 (colon) | 6.2 μM | |
| Antiviral | HSV-infected cells | Not specified | |
| Antifungal | Various fungi | Not specified |
The biological activities of triazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many triazoles act by inhibiting key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells through various biochemical signals.
- Disruption of Viral Replication : In antiviral applications, these compounds can interfere with viral replication processes.
Q & A
Q. What are the established synthetic routes for synthesizing this compound?
The compound is synthesized via multi-step reactions. A common approach involves alkylation of a triazole-thiol intermediate using alkyl halides under basic conditions (e.g., NaOH in methanol) . Subsequent purification employs column chromatography or recrystallization to isolate the product, with reaction parameters (temperature, solvent) optimized to enhance yield .
Q. How is the molecular structure of this compound characterized?
Structural confirmation is achieved through:
- X-ray crystallography : SHELXL (a refinement module of the SHELX suite) is widely used for precise determination of bond lengths, angles, and crystal packing .
- NMR spectroscopy : 1H/13C NMR identifies functional groups and confirms regiochemistry of the triazole and sulfanyl moieties .
- HPLC : Ensures purity (>95%) and detects residual solvents or byproducts .
Q. Which analytical techniques are critical for assessing purity and stability?
- High-resolution mass spectrometry (HRMS) validates molecular weight.
- Thermogravimetric analysis (TGA) assesses thermal stability.
- HPLC-MS monitors degradation products under stress conditions (e.g., light, humidity) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalable synthesis?
Optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl group .
- Catalyst selection : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
- Flow chemistry : Continuous reactors reduce reaction time and improve yield consistency .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound degradation : Use fresh samples with stability profiling via HPLC to rule out decomposition artifacts .
- Structural analogs : Compare activity with derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to identify SAR trends .
Q. How can computational modeling predict binding modes and selectivity?
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinase active sites). Key residues (e.g., hinge region) are prioritized for hydrogen bonding with the triazole ring .
- MD simulations : Assess conformational stability of the ligand-receptor complex over time .
Q. What challenges arise in solubility and formulation for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Q. How does the electronic nature of substituents influence reactivity in further derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
